8-Azoniabicyclo[3.2.1]octane, 8-[(4-cyclohexylphenyl)methyl]-8-methyl-3-[(4-methylbenzoyl)oxy]-, bromide, endo-
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Overview
Description
8-Azoniabicyclo[3.2.1]octane, 8-[(4-cyclohexylphenyl)methyl]-8-methyl-3-[(4-methylbenzoyl)oxy]-, bromide, endo- is a complex organic compound with a unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The presence of the azoniabicyclo[3.2.1]octane scaffold makes it a significant molecule in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azoniabicyclo[3.2.1]octane derivatives typically involves the enantioselective construction of the bicyclic scaffold. One common approach is the stereoselective formation of the bicyclic structure from an acyclic starting material containing all the required stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives . These processes often require specific catalysts and reaction conditions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available technology.
Chemical Reactions Analysis
Types of Reactions
8-Azoniabicyclo[3.2.1]octane derivatives can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
8-Azoniabicyclo[3.2.1]octane derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Azoniabicyclo[3.2.1]octane derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific derivative and its functional groups.
Comparison with Similar Compounds
8-Azoniabicyclo[3.2.1]octane derivatives can be compared with other tropane alkaloids, such as:
Cocaine: Known for its stimulant effects and potential for abuse.
Atropine: Used as a medication to treat certain types of nerve agent and pesticide poisonings.
Scopolamine: Used to treat motion sickness and postoperative nausea.
The uniqueness of 8-Azoniabicyclo[3.2.1]octane derivatives lies in their specific structural features and the diverse range of biological activities they exhibit .
Properties
Molecular Formula |
C29H38BrNO2 |
---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
[(1S,5R)-8-[(4-cyclohexylphenyl)methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 4-methylbenzoate;bromide |
InChI |
InChI=1S/C29H38NO2.BrH/c1-21-8-12-25(13-9-21)29(31)32-28-18-26-16-17-27(19-28)30(26,2)20-22-10-14-24(15-11-22)23-6-4-3-5-7-23;/h8-15,23,26-28H,3-7,16-20H2,1-2H3;1H/q+1;/p-1/t26-,27+,28?,30?; |
InChI Key |
UDILGEFLTJXRJE-GOMJQXMHSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)[N+]3(C)CC4=CC=C(C=C4)C5CCCCC5.[Br-] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2CC3CCC(C2)[N+]3(C)CC4=CC=C(C=C4)C5CCCCC5.[Br-] |
Origin of Product |
United States |
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